molecular formula C22H23FN4O2 B2466362 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1796898-43-5

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2466362
CAS No.: 1796898-43-5
M. Wt: 394.45
InChI Key: IUDWPBHNRKDPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a chemical hybrid scaffold of significant interest in medicinal chemistry and antimicrobial research. This compound integrates a benzoxazole-pyrrolidine moiety, a structure noted in compounds investigated for targeting bacterial enzymes like peptide deformylase in Mycobacterium tuberculosis , with a 4-(4-fluorophenyl)piperazine group, a common pharmacophore in neuroactive and antiprotozoal agents . The strategic fusion of these subunits is designed to create novel chemical entities with potential multifunctional biological activity. Researchers can utilize this compound as a key intermediate or precursor in drug discovery programs aimed at developing new therapeutic agents. Its structure is particularly relevant for synthesizing and evaluating new analogs against infectious diseases, given the established activity of similar hybrid molecules against protozoal parasites . The presence of the methanone linker between the pyrrolidine and piperazine rings contributes to molecular rigidity, which can be exploited to study structure-activity relationships and optimize binding affinity for specific biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c23-16-7-9-17(10-8-16)25-12-14-26(15-13-25)21(28)19-5-3-11-27(19)22-24-18-4-1-2-6-20(18)29-22/h1-2,4,6-10,19H,3,5,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDWPBHNRKDPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule characterized by a unique combination of benzo[d]oxazole, pyrrolidine, and piperazine structures. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H24FN3OC_{23}H_{24}FN_{3}O with a molecular weight of 375.46 g/mol. The structure features a benzo[d]oxazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that certain oxazole derivatives demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/ml)Target Organism
Compound A1.6Candida albicans
Compound B0.8Candida tropicalis
Compound C3.2E. coli

These results suggest that the benzo[d]oxazole component may enhance the antimicrobial potency of the compound .

Anticancer Activity

The compound's structural components indicate potential anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related oxazole derivatives found that they could significantly reduce the viability of cancer cell lines, suggesting a possible application in cancer therapy.

The biological activity of this compound is thought to involve interaction with specific biological targets such as enzymes or receptors. The binding affinity to these targets can lead to modulation of their activity, resulting in various therapeutic effects.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways or signaling cascades, which could explain its potential in treating diseases such as cancer or bacterial infections .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of several oxazole derivatives against S. aureus and E. coli, with results showing that specific derivatives exhibited higher inhibition zones compared to standard antibiotics like ampicillin .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines, revealing that certain derivatives could induce apoptosis in a dose-dependent manner .

Comparison with Similar Compounds

Variations in the Arylpiperazine Substituent

The 4-(4-fluorophenyl)piperazine group in the target compound differs from analogs with bulkier or electron-deficient aryl groups. For example:

  • Compound 21: Features a 4-(trifluoromethyl)phenyl substituent on piperazine.
  • MK47 (Compound 22) : Contains a thiophene-2-yl group linked to the piperazine. Thiophene’s aromaticity and sulfur atom may alter π-π stacking interactions or metabolic pathways compared to fluorophenyl .

Table 1: Comparison of Arylpiperazine Substituents

Compound Aryl Group Key Properties
Target Compound 4-fluorophenyl Moderate lipophilicity, metabolic stability
Compound 21 4-(trifluoromethyl)phenyl High electron withdrawal, lower solubility
MK47 Thiophen-2-yl Enhanced π-stacking, sulfur-mediated metabolism

Heterocyclic Core Modifications

The benzo[d]oxazol-2-yl group distinguishes the target compound from analogs with other fused heterocycles:

  • Compound 7 () : Substitutes benzo[d]oxazole with a benzoimidazol-2-yl group. The imidazole’s nitrogen atoms enable additional hydrogen bonding, which could increase target selectivity but may also affect pharmacokinetics due to higher polarity .

Table 2: Heterocyclic Core Comparison

Compound Heterocycle Pharmacological Implications
Target Compound Benzo[d]oxazol-2-yl Moderate polarity, stable π-system
Compound 7 Benzoimidazol-2-yl Enhanced H-bonding, higher polarity

Linker and Conformational Flexibility

The pyrrolidine-2-yl linker in the target compound contrasts with linear alkyl or thiophene-based linkers in analogs:

  • MK37 () : Employs a thiophen-2-yl-ethyl chain, where the sulfur atom and extended alkyl chain may influence membrane permeability .

Table 3: Linker Structure and Flexibility

Compound Linker Structure Conformational Impact
Target Compound Pyrrolidin-2-yl Moderate flexibility, stereochemical control
Compound 5 Pyrazolopyrimidinone Rigid, planar geometry
MK37 Thiophen-2-yl-ethyl Increased lipophilicity, flexible chain

Key Research Findings and Implications

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound balances metabolic stability and solubility better than the trifluoromethyl group in Compound 21 .
  • Heterocycle Choice : Benzo[d]oxazole may offer a compromise between polarity and binding efficiency compared to benzoimidazole in Compound 7 .
  • Linker Design : The pyrrolidine linker likely provides better stereochemical control than rigid linkers, aiding in receptor fit .

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs, necessitating further in vitro/in vivo studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with coupling the benzo[d]oxazole-pyrrolidine moiety to the 4-(4-fluorophenyl)piperazine scaffold. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DCM or THF) at 0–25°C to minimize side reactions.
  • Purification : Column chromatography with gradients (e.g., hexane/EtOAc 3:7 to 1:1) improves purity, as demonstrated in structurally analogous piperazine-methanone syntheses .
  • Yield optimization : Reaction time and temperature must be tightly controlled; extended heating (>12 hours) risks decomposition of the fluorophenyl group .

Q. Which spectroscopic techniques are critical for structural validation of this compound, and what spectral markers distinguish its key functional groups?

  • Methodological Answer :

  • 1H-NMR : Look for:
  • A singlet at δ 7.8–8.2 ppm for the benzo[d]oxazole proton.
  • Multiplet signals between δ 3.0–4.0 ppm for the piperazine and pyrrolidine protons.
  • 13C-NMR : The carbonyl carbon (methanone) appears at ~165–170 ppm. Fluorine coupling in the 4-fluorophenyl group splits adjacent aromatic carbons .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. For example, a calculated mass of 409.18 g/mol requires experimental validation .

Q. How can researchers address discrepancies in elemental analysis data for this compound?

  • Methodological Answer : Discrepancies in C/H/N ratios (e.g., ±0.3% deviation) often arise from hygroscopicity or incomplete combustion. Mitigation strategies include:

  • Drying : Store the compound under vacuum with P2O5 for 48 hours before analysis.
  • Alternative validation : Cross-check with X-ray crystallography (if crystals are obtainable) or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What in silico and experimental approaches are recommended to evaluate the compound’s binding affinity to serotonin/dopamine receptors?

  • Methodological Answer :

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT1A or D2 receptors. Focus on the fluorophenyl-piperazine moiety’s role in receptor anchoring .
  • Radioligand displacement assays : Compete the compound against [3H]-spiperone in HEK293 cells expressing human 5-HT1A. Calculate Ki values using nonlinear regression (GraphPad Prism) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s metabolic stability without compromising potency?

  • Methodological Answer :

  • Modify substituents : Replace the benzo[d]oxazole with bioisosteres (e.g., benzothiazole) to assess CYP450-mediated oxidation resistance .
  • Microsomal stability assays : Incubate the compound with rat liver microsomes (RLM) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Compare t1/2 values across analogs .

Q. What strategies resolve conflicting in vitro vs. in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and brain penetration (MDCK-MDR1 assay) to identify bioavailability bottlenecks .
  • Metabolite identification : Use LC-QTOF-MS to detect active metabolites (e.g., N-dealkylated products) that may contribute to in vivo effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.